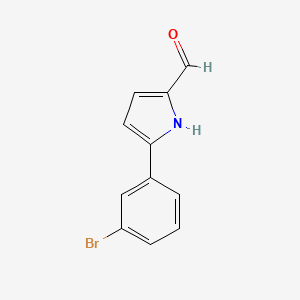

5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde

Description

5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes. It features a pyrrole ring substituted with a bromophenyl group at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Properties

Molecular Formula |

C11H8BrNO |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

5-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C11H8BrNO/c12-9-3-1-2-8(6-9)11-5-4-10(7-14)13-11/h1-7,13H |

InChI Key |

IHRQDIHYPWRXIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(N2)C=O |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

This approach involves the acid-catalyzed condensation of pyrrole with aldehydes bearing the 3-bromophenyl group. The process typically employs environmentally friendly catalysts such as Amberlyst 15 or trifluoroacetic acid (TFA), facilitating the formation of the pyrrole-2-carbaldehyde core with the desired substituents.

Procedure Details

- Reactants : Pyrrole and 3-bromobenzaldehyde (or related derivatives)

- Catalysts : Amberlyst 15 (a solid acid resin) or TFA

- Reaction Conditions : Stirring at room temperature for approximately 30 minutes to several hours, depending on the substrate reactivity.

- Workup : Purification through silica gel column chromatography using hexane-ethyl acetate mixtures.

Advantages

- Environmentally friendly, reusable catalysts.

- Mild reaction conditions.

- High selectivity for the desired aldehyde-functionalized pyrrole.

Formylation of Pyrrole Derivatives

Vilsmeier-Haack Reaction

This classical formylation technique introduces the aldehyde group onto the pyrrole ring, specifically at the 2-position, to produce the target compound.

- Reagents : Phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF)

- Procedure :

- Pyrrole derivatives are reacted with POCl₃ and DMF at controlled temperatures.

- The reaction proceeds via the formation of a Vilsmeier reagent, which then electrophilically substitutes the pyrrole at the 2-position with a formyl group.

- The resulting aldehyde-functionalized pyrrole is purified through recrystallization or chromatography.

Application to 3-Bromophenyl Substituted Pyrroles

- Starting from pyrrole bearing the 3-bromophenyl group, the Vilsmeier-Haack reaction efficiently introduces the aldehyde functionality at the 2-position.

- This method ensures regioselectivity and high yield.

Research Data

- The process has been successfully applied to various pyrrole derivatives, including those with bulky or electron-withdrawing groups like bromophenyl, as documented in recent experimental studies.

Acylation Followed by Wolf-Kishner Reduction

Methodology Overview

This multi-step approach involves initial acylation of pyrrole derivatives, followed by reduction to obtain the desired aldehyde.

Stepwise Procedure

- Acylation :

- Pyrrole derivatives are reacted with acyl chlorides or anhydrides to introduce acyl groups at the 2-position.

- Wolf-Kishner Reduction :

- The acylated pyrroles undergo reduction using hydrazine hydrate in the presence of a base (such as KOH) under heating.

- This reduces the carbonyl group, ultimately yielding the pyrrole-2-carbaldehyde with the 3-bromophenyl substituent intact.

Advantages

- Allows for the introduction of various substituents before aldehyde formation.

- Suitable for synthesizing derivatives with sensitive functional groups.

Limitations

- Multi-step process requiring careful control of reaction conditions.

- Possible side reactions during reduction steps.

Catalytic Cyclization and Functionalization Strategies

Recent advances have demonstrated the effectiveness of catalytic cyclization, especially using transition metal catalysts or acid catalysis, to synthesize pyrrole derivatives with specific substituents.

-

- Use of palladium, copper, or zinc catalysts to facilitate cyclization of suitable precursors bearing bromophenyl groups.

- These methods often involve cross-coupling reactions such as Suzuki or Sonogashira, followed by cyclization to form the pyrrole ring.

Example :

- Cross-coupling of 3-bromobenzene derivatives with pyrrole precursors, followed by intramolecular cyclization under catalytic conditions, yields the target compound.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Catalyst | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct condensation | Pyrrole + 3-bromobenzaldehyde | Amberlyst 15 / TFA | Room temperature, 30 min - 6 h | Environmentally friendly, mild | Side reactions possible |

| Vilsmeier-Haack formylation | Pyrrole derivatives + POCl₃/DMF | None | Reflux, controlled temperature | High regioselectivity | Requires purification |

| Acylation + Wolf-Kishner | Pyrrole + acyl chlorides + hydrazine hydrate | None | Heating under reflux | Versatile for substituents | Multi-step process |

| Transition metal catalysis | Bromophenyl derivatives + pyrrole | Pd, Cu, Zn | Cross-coupling + cyclization | High specificity | Requires multiple steps |

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: 5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 5-(3-Bromophenyl)-1H-pyrrole-2-methanol.

Substitution: 5-(3-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic transformations.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

5-(3-Bromophenyl)-2-furaldehyde: Similar structure with a furan ring instead of a pyrrole ring.

3-(3-Bromophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring.

5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid: Oxidized form of the aldehyde compound.

Uniqueness

5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde is unique due to its combination of a bromophenyl group and an aldehyde functional group on a pyrrole ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and application.

Biological Activity

5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromophenyl group and an aldehyde functional group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of 5-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may modulate enzyme activity through competitive inhibition or alter receptor signaling pathways by acting as an agonist or antagonist.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties. For example, derivatives of pyrrole compounds have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their effectiveness compared to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 5-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde | 3.12 - 12.5 | S. aureus, E. coli |

| Isoniazid | 0.25 | Mycobacterium spp. |

| Ciprofloxacin | 2 | S. aureus, E. coli |

Cytotoxicity and Safety Profile

While evaluating the safety profile, it was found that many pyrrole derivatives exhibited low cytotoxicity, with IC50 values exceeding 64 μg/mL in various assays . This indicates a favorable therapeutic index for potential drug development.

Case Studies

- Anti-Tuberculosis Activity : A study focused on pyrrole-2-carboxamide derivatives demonstrated that compounds with similar structures to 5-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde showed excellent anti-tuberculosis activity (MIC < 0.016 μg/mL) against drug-resistant strains . This underscores the potential for developing new treatments for resistant infections.

- Antifungal Properties : Another investigation revealed that certain pyrrole derivatives exhibited antifungal activity, further expanding the scope of biological applications for compounds related to 5-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde .

Q & A

Advanced Question

- Dynamic Effects : Rotamers in the bromophenyl group may cause signal splitting; use variable-temperature NMR to coalesce peaks .

- Impurity Identification : LC-MS or 2D NMR (COSY, HSQC) detects byproducts from incomplete coupling or oxidation .

- Crystallographic Validation : Resolves ambiguities in regiochemistry or stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.